((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine
Description
The compound ((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine is a chiral amine featuring a tetrahydrofuran (THF) ring substituted with a 4-(trifluoromethyl)phenyl group at the 4-position and a methanamine group at the 2-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
[(2S,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7,16H2/t9-,11-/m0/s1 |
InChI Key |
PKAJFGYOPJIIKO-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine, with the CAS number 2059911-25-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄F₃NO, with a molecular weight of 245.24 g/mol. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
A study highlighted the development of novel antimicrobial agents that may include compounds similar to this compound). The focus was on targeting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. Compounds designed to inhibit these enzymes showed promising antibacterial activity against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
The proposed mechanism involves the inhibition of key enzymes necessary for bacterial growth. The presence of the trifluoromethyl group may enhance binding affinity to the enzyme targets, thus improving efficacy against multidrug-resistant (MDR) bacteria. Molecular docking studies suggest that compounds with similar structures can effectively bind to the active sites of these enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound):
- Study on Antimicrobial Efficacy : Research conducted on various derivatives indicated that modifications in the tetrahydrofuran structure significantly impacted antimicrobial potency. Compounds exhibiting dual inhibition mechanisms were particularly effective against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies : Animal model studies demonstrated that certain derivatives could reduce bacterial load in infected tissues significantly. For example, a derivative similar in structure showed a reduction in infection severity in mice models infected with MRSA .
- Resistance Development : Investigations into resistance mechanisms revealed that compounds like this compound could potentially mitigate resistance development due to their unique structural properties that allow them to target multiple bacterial pathways simultaneously .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| This compound | 2059911-25-8 | C₁₂H₁₄F₃NO | 245.24 g/mol | Antimicrobial activity against MDR strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural features and properties of the target compound with similar aryl methanamines and heterocyclic derivatives:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methoxy or hydroxyl analogs (e.g., 4-methoxyphenyl derivatives in ) .
- Solubility : Hydrochloride salts (e.g., cyclopropyl derivatives in ) exhibit improved aqueous solubility versus free bases .
- Stability : Tetrahydrofuran rings (as in the target) are more rigid and oxidation-resistant than furan or pyran analogs () .
Preparation Methods
Core Structural Formation
The foundational step involves synthesizing the tetrahydrofuran ring with the correct stereochemistry. This is typically achieved through asymmetric cyclization reactions or stereoselective cycloaddition processes. For instance, the synthesis may start from chiral precursors or chiral auxiliaries to ensure the (2S,4R) configuration.
- Asymmetric cyclization: Using chiral catalysts or auxiliaries to form the tetrahydrofuran ring with stereocontrol.
- Stereoselective reduction: To set the stereochemistry at specific centers, such as the 2- and 4-positions.
Introduction of the Trifluoromethylphenyl Group
The trifluoromethylphenyl group is introduced via cross-coupling reactions, notably Suzuki-Miyaura coupling, which allows for the attachment of the aromatic trifluoromethyl group to the tetrahydrofuran core.
- Synthesis of a suitable boronic acid derivative bearing the trifluoromethylphenyl group.
- Coupling with a halogenated tetrahydrofuran intermediate under palladium catalysis.
| Step | Reagent | Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Cross-coupling | Boronic acid derivative | Pd(PPh₃)₄ | Toluene/EtOH | Reflux | Ensures regioselectivity and stereochemical integrity |
Functionalization to Attach the Methanamine Group
The final step involves converting the tetrahydrofuran derivative into the target compound by introducing the methanamine group at the appropriate position, typically via reductive amination or nucleophilic substitution.
- Reductive amination: Reacting an aldehyde or ketone intermediate with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
- Nucleophilic substitution: Using suitable leaving groups (e.g., halides) on the tetrahydrofuran ring to react with ammonia derivatives.
Protective Group Strategies
Throughout the synthesis, protective groups such as tert-butoxycarbonyl (Boc) or silyl ethers are employed to shield reactive functionalities, allowing selective reactions to occur without side reactions. Deprotection steps are carefully timed to unveil reactive sites for subsequent transformations.
| Protective Group | Reagent | Conditions | Purpose |
|---|---|---|---|
| Boc | TFA | Room temperature | Protect amines during multi-step synthesis |
| Silyl ethers | TBAF | Room temperature | Protect hydroxyl groups |
Summary of Synthesis Pathway
| Step | Description | Key Reagents | Reaction Type | Outcome |
|---|---|---|---|---|
| 1 | Formation of tetrahydrofuran ring | Asymmetric cyclization | Cyclization | Stereoselective tetrahydrofuran core |
| 2 | Introduction of trifluoromethylphenyl group | Suzuki-Miyaura coupling | Cross-coupling | Aromatic substitution with CF₃-phenyl |
| 3 | Functionalization with amine | Reductive amination or nucleophilic substitution | Amination | Attachment of methanamine group |
| 4 | Protective group manipulation | TFA, TBAF | Deprotection | Unmasking reactive groups for final step |
Research Findings and Optimization
Recent research emphasizes the importance of stereocontrol and reaction condition optimization. For example, employing chiral catalysts in cyclization steps significantly improves stereoselectivity. Moreover, the choice of solvents and catalysts in cross-coupling reactions influences yield and purity, with palladium-based catalysts and polar aprotic solvents like dimethylformamide or tetrahydrofuran being prevalent.
Q & A
Q. What are the recommended synthetic routes for preparing ((2S,4R)-4-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-yl)methanamine?
The synthesis typically involves stereoselective formation of the tetrahydrofuran ring followed by introduction of the trifluoromethylphenyl group. A plausible method includes:
- Chiral resolution : Use of enantiomerically pure starting materials (e.g., (S)- or (R)-tetrahydrofuran-2-yl-methylamine, as in and ) to control stereochemistry at the 2S and 4R positions.
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-(trifluoromethyl)phenyl moiety to the tetrahydrofuran scaffold.
- Purification : Column chromatography (e.g., silica gel with THF/hexane gradients) to isolate the product, as described in phosphazene syntheses ().
- Key considerations : Inert atmosphere (N₂/Ar) to prevent oxidation of the methanamine group .
Q. How can the enantiomeric purity of this compound be validated?
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection. Compare retention times to enantiomeric standards ().
- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (2S,4R) configuration.
- NMR with chiral shift reagents : Europium-based reagents induce splitting of signals for enantiomers (e.g., methanamine protons) .
Q. What are the critical physicochemical properties and storage conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., methanol, THF; ) but poorly soluble in water.
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent degradation; stable for ≥4 years under these conditions ().
- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions involving the methanamine group .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of the (2S,4R) configuration?
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during cyclization to form the tetrahydrofuran ring.
- Enzymatic resolution : Use lipases or esterases to hydrolyze a racemic mixture of intermediates, enriching the desired enantiomer.
- Crystallization-induced asymmetric transformation : Thermodynamic control to favor the (2S,4R) diastereomer via selective crystallization .
Q. How does the trifluoromethyl group influence biological or chemical reactivity?
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, altering the electron density of the phenyl ring and adjacent methanamine group. This may enhance binding to hydrophobic pockets in proteins (e.g., enzyme active sites).
- Metabolic stability : The -CF₃ group resists oxidative degradation, potentially improving pharmacokinetic profiles in pharmacological studies (see similar compounds in ).
- Analytical challenges : Fluorine signals in ¹⁹F NMR (δ ~ -60 ppm) can aid characterization but require specialized probes .
Q. How can contradictions in synthetic yields or spectral data be resolved?
- Reaction optimization : Screen solvents (e.g., THF vs. DMF; ), temperatures, and catalysts to improve reproducibility.
- Impurity profiling : Use LC-MS to identify byproducts (e.g., diastereomers or oxidized species).
- Advanced NMR techniques : 2D COSY or NOESY to confirm spatial arrangement of protons in the tetrahydrofuran ring .
Q. What are the challenges in scaling up synthesis from milligrams to grams?
- Exotherm management : Control reaction temperatures during exothermic steps (e.g., coupling reactions) to avoid decomposition.
- Purification bottlenecks : Replace column chromatography with recrystallization or continuous-flow systems for large-scale runs.
- Cost of chiral reagents : Optimize catalyst loading or switch to cheaper chiral auxiliaries .
Q. How can metabolic stability be assessed for pharmacological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
